Epigalantamine
Overview
Description
Epigalantamine is a chiral alkaloid and a diastereoisomer of galantamine, which is primarily known for its role as an acetylcholinesterase inhibitor. It is derived from the bulbs and flowers of plants in the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop) and other related species . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Mechanism of Action
Target of Action
Epigalantamine, also known as Epi-Galantamine, is a diastereoisomer of Galantamine . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Therefore, it is reasonable to infer that this compound may have similar targets.
Biochemical Pathways
The primary biochemical pathway affected by Galantamine, and likely by this compound, involves the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling, which is particularly beneficial in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .
Pharmacokinetics
Galantamine’s pharmacokinetic properties include renal clearance accounting for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively
Result of Action
The molecular and cellular effects of Galantamine’s action, and likely this compound’s, involve enhanced cholinergic neuron function and signaling due to increased acetylcholine neurotransmission . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, potentially including this compound. Epigenetic phenomena, which are mediated by DNA methylation and stable chromatin modifications, can be influenced by environmental factors . These factors can have long-lasting effects on development, metabolism, and health, sometimes even in subsequent generations . .
Biochemical Analysis
Biochemical Properties
Epigalantamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of acetylcholinesterase (AChE) with an EC50 of 45.7 μM . The nature of these interactions is primarily inhibitory, affecting the activity of the enzymes it interacts with .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it increases acetylcholine, inhibits β-secretase, reduces inflammation, and scavenges free radicals .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to and inhibiting AChE, thereby increasing the levels of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained inhibition of AChE .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, while lower doses can effectively inhibit AChE without causing significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. Specifically, it is involved in the metabolism of acetylcholine, where it inhibits the enzyme AChE .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epigalantamine involves several steps, including oxidative phenol coupling, transition metal-catalyzed reactions, and rearrangement reactions. One of the key steps in the synthesis is the oxidative ortho-para phenol coupling, which has been optimized to achieve yields of up to 42% . Other synthetic strategies include the use of Heck reactions, Diels-Alder reactions, and various alkylation reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological techniques to optimize the biosynthesis of the compound. Plant tissue culture methods have been employed to enhance the production of this compound and other related alkaloids . These methods are environmentally sustainable and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Epigalantamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, such as this compound-N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Epigalantamine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying chiral synthesis and stereochemistry.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Epigalantamine is similar to other acetylcholinesterase inhibitors, such as:
Galantamine: this compound is a diastereoisomer of galantamine and is about 130 times less potent.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic applications.
Uniqueness: this compound’s unique stereochemistry and dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguish it from other similar compounds .
Properties
IUPAC Name |
(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-IFIJOSMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168189 | |
Record name | Epigalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-85-5 | |
Record name | (-)-Epigalanthamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigalantamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1668-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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